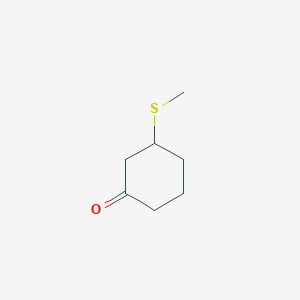








|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.C(O)(=O)C.[CH3:12][S-:13].[Na+]>C1(C)C=CC=CC=1>[CH3:12][S:13][CH:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:7])[CH2:2]1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCCC1)=O
|
|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
15.31 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C[S-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The two-phase mixture was stirred at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser with nitrogen oil bubbler
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature increased from 28.0° C. to 36.4° C. during the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to about 50° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 7.5 h
|
|
Duration
|
7.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
with stirring overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WAIT
|
|
Details
|
to settle for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The lower aqueous phase was removed
|
|
Type
|
WASH
|
|
Details
|
The upper organic phase was washed with water (2×10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried through a cone of anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on the rotary evaporator (29 in. Hg vacuum/48° C.)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1CC(CCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.91 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |